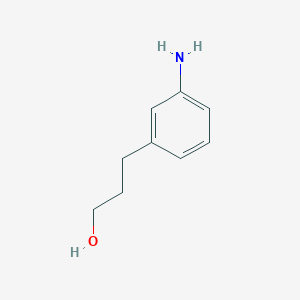

3-(3-Aminophenyl)propan-1-ol

Übersicht

Beschreibung

3-(3-Aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylpropanol, where an amino group is attached to the benzene ring at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(3-Aminophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-(3-nitrophenyl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 25-50°C.

Another method involves the reductive amination of 3-phenylpropanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminophenyl)propan-1-ol undergoes various chemical reactions, including:

- **Reduction

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Biologische Aktivität

3-(3-Aminophenyl)propan-1-ol, also known as 3-aminophenylpropanol or simply 3-AP, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects.

Synthesis of this compound

The synthesis of this compound typically involves the reduction of appropriate precursors. For instance, it can be synthesized by the reduction of corresponding nitro compounds or through other synthetic routes involving amine chemistry. The compound's structure can be confirmed using various spectroscopic techniques, including NMR and mass spectrometry.

Biological Activity

Antimicrobial Activity:

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated the compound against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity:

The anticancer potential of this compound has been investigated in several studies. Notably, it was assessed for cytotoxic effects against breast cancer cell lines (MCF-7). The results demonstrated that this compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound showed a lower toxicity profile on normal cells compared to established chemotherapeutic agents like Tamoxifen, indicating a promising therapeutic window for further development .

Neuroprotective Effects:

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in cell survival and inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

A study focused on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant cell death after 24 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its mechanism of action as an inducer of apoptosis .

Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Eigenschaften

IUPAC Name |

3-(3-aminophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUAFFKNTIUOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435567 | |

| Record name | 3-(3-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52273-78-6 | |

| Record name | 3-(3-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.